Bis(4-aminocyclohexyl) ether
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Overview
Description
Bis(4-aminocyclohexyl) ether is an organic compound with the molecular formula C12H24N2O. It is characterized by two cyclohexyl rings connected by an ether linkage, each bearing an amino group at the para position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-aminocyclohexyl) ether typically involves the hydrogenation of bis(4-nitrophenyl) ether. This process is carried out in the presence of a catalyst such as ruthenium oxide, under elevated hydrogen pressure and temperatures ranging from 110°C to 170°C . The reaction conditions can be adjusted to control the stereoisomeric composition of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The process involves rigorous control of reaction parameters to maintain consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized cyclohexyl ethers .
Scientific Research Applications
Bis(4-aminocyclohexyl) ether has a wide range of applications in scientific research:
Material Science: The compound is utilized in the production of advanced composites and coatings, enhancing their durability and resistance to environmental factors.
Biology and Medicine: Research explores its potential in drug delivery systems and biomedical devices due to its biocompatibility and functional versatility.
Mechanism of Action
The mechanism by which Bis(4-aminocyclohexyl) ether exerts its effects is primarily through its amino groups, which can engage in hydrogen bonding and other interactions with various molecular targets. These interactions influence the physical and chemical properties of the materials in which it is incorporated. The pathways involved include the formation of stable polymer networks and cross-linked structures, enhancing the material’s overall performance .
Comparison with Similar Compounds
- Bis(4-aminocyclohexyl) methane
- Bis(4-aminocyclohexyl) propane
- Bis(4-aminocyclohexyl) butane
Comparison: Bis(4-aminocyclohexyl) ether is unique due to its ether linkage, which imparts flexibility and resilience to the polymers and materials it forms. In contrast, compounds like Bis(4-aminocyclohexyl) methane and its analogs have different linkages (e.g., methylene or propylene), resulting in variations in rigidity, thermal stability, and mechanical properties .
Properties
IUPAC Name |
4-(4-aminocyclohexyl)oxycyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWALYSKVMFAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621477 |
Source
|
Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51097-78-0 |
Source
|
Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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